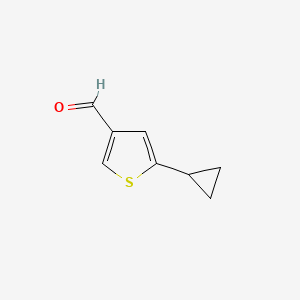
5-Cyclopropylthiophene-3-carbaldehyde
Overview
Description
5-Cyclopropylthiophene-3-carbaldehyde: is an organic compound that features a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki–Miyaura cross-coupling reaction using palladium (II) acetate and SPhos as catalysts has been reported to yield cyclopropylthiophene derivatives in high yields .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the large-scale production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Cyclopropylthiophene-3-carboxylic acid.
Reduction: 5-Cyclopropylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Cyclopropylthiophene-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for the development of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the materials science field, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to participate in various organic reactions. The cyclopropyl group can influence the electronic properties of the thiophene ring, making it more reactive in certain conditions .
Comparison with Similar Compounds
Thiophene-3-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the thiophene ring, resulting in different electronic properties.
Uniqueness: 5-Cyclopropylthiophene-3-carbaldehyde is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
5-cyclopropylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-4-6-3-8(10-5-6)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMBVOJGRDPYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















